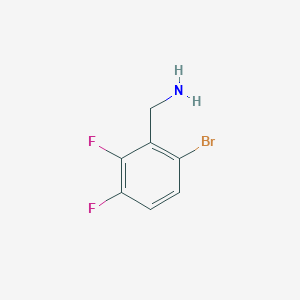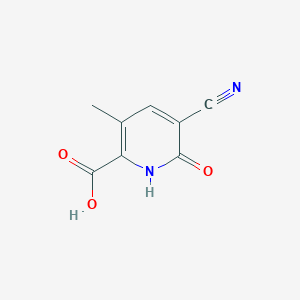![molecular formula C16H20S2Si2 B1382047 2,5-双[(三甲基甲硅烷基)乙炔基]噻吩并[3,2-b]噻吩 CAS No. 139896-65-4](/img/structure/B1382047.png)
2,5-双[(三甲基甲硅烷基)乙炔基]噻吩并[3,2-b]噻吩
描述
2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene is a chemical compound with the molecular formula C16H20S2Si2 . It is a solid at 20 degrees Celsius .
Synthesis Analysis
This compound is used in the formation of hole transporting material (HTM) with improved charge mobility . It is majorly utilized as a copolymer in the polymerization of new thieno(3,2-b)thiophene based polymers .Molecular Structure Analysis
The molecular weight of 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene is 332.63 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
As a conducting polymer, this compound can be used in the formation of the hole transporting material (HTM) with improved charge mobility . It is majorly utilized as a copolymer in the polymerization of new thieno(3,2-b)thiophene based polymers .Physical And Chemical Properties Analysis
2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene is a solid at 20 degrees Celsius . It has a molecular weight of 332.63 .科学研究应用
铂和金双炔配合物和聚炔聚合物的形成该化合物作为铂和金双炔配合物以及聚炔聚合物形成的前体。这些材料由于其 π 共轭通过刚性聚合物主链上的稠合的低聚噻吩基连接单元延伸而具有重要意义,这使得它们在各种电子和光子应用中很有用 (Khan 等,2004)。
发光二金炔基配合物的合成和结构表征该化合物已用于合成发光二金乙炔基噻吩并噻吩和二噻吩并噻吩配合物。这些配合物已通过光谱进行表征,其晶体结构表明金中心采用适合 Au(i) 配合物的线性二坐标几何 (Li 等,2005)。
电化学聚合该化合物的电化学聚合产生高导电薄膜。这些薄膜与由噻吩制备的薄膜相当,并且对于开发用于电子应用的材料很有意义 (Masuda 等,1992)。
光致发光和电子性质2,5-双(三甲基甲硅烷基)噻吩-S,S-二氧化物是一种相关的衍生物,在固态中表现出高效的蓝色荧光发射,使其与光致发光材料的研究相关 (Tedesco 等,2001)。
有机太阳能电池中的应用该化合物已用于合成有机太阳能电池的聚合物。其衍生物已显示出提高有机太阳能电池效率的潜力,特别是因为它们具有良好的吸收和光伏特性 (Tamilavan 等,2018)。
抗菌研究噻吩并[3,2-b]噻吩的一些衍生物(可以使用 2,5-双[(三甲基甲硅烷基)乙炔基]噻吩并[3,2-b]噻吩合成)已被研究其抗菌特性 (Kheder & Mabkhot,2012)。
薄膜晶体管应用其衍生物已被探索用于薄膜晶体管 (TFT) 中,其中研究了不同侧链取代基对薄膜中分子堆积的影响,进而研究了 TFT 迁移率 (Tang 等,2008)。
作用机制
Target of Action
It is known to be a building block for organic semiconductors , suggesting that its targets could be involved in electronic conduction pathways.
Biochemical Pathways
As a component of organic semiconductors, 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene may affect the pathways related to electron transfer and conductivity. The downstream effects would be dependent on the specific context of its application, such as in organic field-effect transistors or sensors .
Result of Action
The molecular and cellular effects of 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene’s action would be context-dependent. In the realm of organic semiconductors, its incorporation could enhance the material’s conductivity and overall performance .
生化分析
Biochemical Properties
2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the polymerization of new thieno[3,2-b]thiophene-based polymers . These interactions are primarily based on the compound’s ability to form stable complexes with these biomolecules, thereby influencing their activity and function.
Cellular Effects
The effects of 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s unique structure allows it to interact with specific sites on enzymes and proteins, thereby modulating their activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that the compound can modulate enzyme activity at specific doses, but excessive amounts may lead to cellular toxicity . Understanding these dosage effects is essential for determining the compound’s therapeutic potential.
Metabolic Pathways
2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to influence the activity of enzymes involved in the synthesis and degradation of specific metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene within cells and tissues are important factors that influence its activity. The compound interacts with specific transporters and binding proteins that regulate its localization and accumulation . These interactions are essential for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene is a critical factor that influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
trimethyl-[2-[5-(2-trimethylsilylethynyl)thieno[3,2-b]thiophen-2-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20S2Si2/c1-19(2,3)9-7-13-11-15-16(17-13)12-14(18-15)8-10-20(4,5)6/h11-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXZBWIZKNUJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(S1)C=C(S2)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20S2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




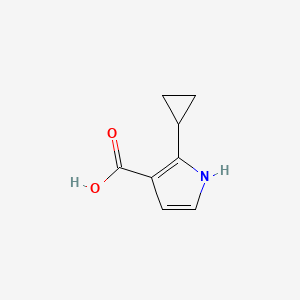
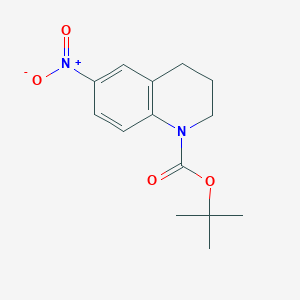
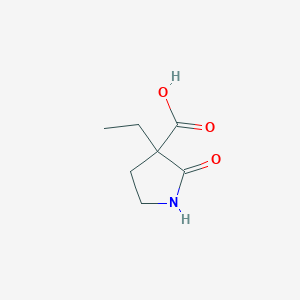

![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)

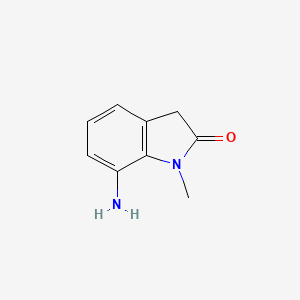

![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)
